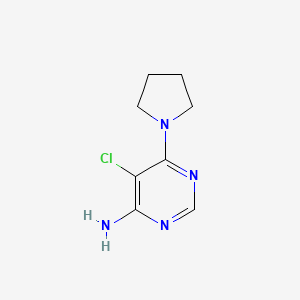

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing an unambiguous description of its molecular structure. The compound's molecular formula is established as C₈H₁₁ClN₄, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one chlorine atom, and four nitrogen atoms. This molecular composition yields a molecular weight of 198.65 grams per mole, placing it within the range typical of small organic molecules with potential pharmaceutical applications.

The compound is registered under the Chemical Abstracts Service number 1694836-50-4, providing a unique identifier for database searches and regulatory documentation. The systematic name accurately reflects the substitution pattern on the pyrimidine ring, with the chloro group positioned at the 5-carbon and the pyrrolidin-1-yl moiety attached at the 6-carbon, while the amino group occupies the 4-position of the pyrimidine nucleus. This specific substitution pattern is crucial for understanding the compound's reactivity and potential biological interactions.

The International Chemical Identifier string for this compound is 1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12), which provides a standardized representation of its molecular connectivity. The corresponding International Chemical Identifier Key is DHWABFOYIRULEY-UHFFFAOYSA-N, serving as a unique hash code for rapid database identification. These standardized identifiers facilitate cross-referencing across multiple chemical databases and ensure consistency in scientific literature.

Crystallographic Analysis and Hydrogen Bonding Patterns

Crystallographic analysis of pyrimidine derivatives has revealed fundamental insights into the hydrogen bonding patterns and supramolecular organization of these compounds. Studies on related pyrimidinone structures have demonstrated the persistence of hydrogen bonding interactions regardless of substituent variations at different positions of the pyrimidine ring. These investigations have shown that amino-substituted pyrimidines exhibit robust hydrogen bonding capabilities, with average hydrogen bond energies of approximately -21.64 kilocalories per mole, representing approximately 19% of the total stabilization energy in crystalline structures.

The predominant intermolecular interactions in aminopyrimidine systems are nitrogen-hydrogen to oxygen hydrogen bonds, with average stabilization energies of -16.55 kilocalories per mole, followed by carbon-hydrogen to oxygen interactions averaging -6.48 kilocalories per mole. Quantum theory of atoms in molecules analysis has confirmed the electrostatic nature of these interactions and their significant contribution to crystal stability. For compounds containing pyrrolidine substituents, additional considerations include the potential for the pyrrolidine nitrogen to participate in hydrogen bonding networks, though its tertiary nature limits its hydrogen donor capability.

Crystallographic studies of related chloropyrimidine derivatives have revealed triclinic crystal systems with specific unit cell parameters. For example, similar compounds have been found to crystallize with cell parameters in the range of a = 8.43 Angstroms, b = 7.49 Angstroms, c = 9.08 Angstroms, with angles α = 116.6°, β = 138.1°, and γ = 101°. These structural parameters provide insights into the packing efficiency and intermolecular interactions that govern the solid-state properties of these materials. The crystalline nature of such compounds has been confirmed through powder X-ray diffraction analysis, which reveals sharp, well-defined peaks characteristic of ordered crystalline structures.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound, particularly through proton nuclear magnetic resonance analysis. The pyrrolidine moiety typically exhibits characteristic signals corresponding to the methylene protons of the five-membered ring. Related pyrrolidine-substituted pyrimidines show proton nuclear magnetic resonance signals at approximately 3.75-3.78 parts per million for the methylene protons adjacent to the nitrogen atom, with coupling constants around 6.5 Hertz. The remaining methylene protons of the pyrrolidine ring appear as multiplets around 1.98-2.02 parts per million.

The pyrimidine ring protons provide additional diagnostic information, with the aromatic proton typically appearing as a singlet in the range of 7.9-8.1 parts per million. The amino group protons are often observed as broad signals due to rapid exchange with solvent molecules, appearing around 6.7-7.2 parts per million depending on the measurement conditions. Carbon-13 nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the pyrimidine carbon atoms, the pyrrolidine carbons, and the chloro-substituted carbon, though specific values for this exact compound were not provided in the available literature.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. Amino groups typically show stretching vibrations around 3300-3500 inverse centimeters, while the pyrimidine ring system exhibits characteristic absorption patterns in the aromatic region around 1500-1600 inverse centimeters. The pyrrolidine moiety contributes aliphatic carbon-hydrogen stretching vibrations around 2800-3000 inverse centimeters. Mass spectrometry analysis provides molecular weight confirmation, with the molecular ion peak expected at mass-to-charge ratio 198.65, corresponding to the molecular formula C₈H₁₁ClN₄.

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of this compound involves sophisticated quantum mechanical calculations to understand its electronic properties and potential reactivity patterns. Molecular electrostatic potential surface analysis reveals the distribution of electron density across the molecule, identifying regions of high and low electron density that influence intermolecular interactions. The presence of the chloro substituent introduces significant electronegativity differences that affect the overall electronic distribution within the pyrimidine ring system.

The amino group at the 4-position of the pyrimidine ring acts as an electron-donating substituent, increasing electron density on the ring and enhancing its nucleophilic character. Conversely, the chloro substituent at the 5-position serves as an electron-withdrawing group, creating an electronic imbalance that influences the compound's reactivity profile. The pyrrolidine substituent at the 6-position contributes both steric and electronic effects, with its nitrogen atom capable of participating in various chemical transformations.

Density functional theory calculations on related pyrimidine systems have provided insights into the frontier molecular orbital energies and their implications for chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's propensity to participate in nucleophilic or electrophilic reactions. The electronic structure calculations also predict the compound's optical properties, including absorption and emission characteristics that may be relevant for analytical applications or fluorescence-based studies.

Computational analysis of the conformational preferences reveals the preferred orientations of the pyrrolidine ring relative to the pyrimidine plane. Energy minimization calculations indicate that the pyrrolidine ring adopts conformations that minimize steric hindrance while maximizing favorable electronic interactions. These conformational preferences have important implications for the compound's biological activity, as they determine the three-dimensional shape presented to potential biological targets. The electronic structure modeling also provides insights into the compound's hydrogen bonding capabilities, confirming experimental observations about its supramolecular behavior in crystalline and solution phases.

| Spectroscopic Parameter | Characteristic Range | Assignment |

|---|---|---|

| Pyrrolidine CH₂-N | 3.75-3.78 ppm | Proton Nuclear Magnetic Resonance |

| Pyrrolidine CH₂ | 1.98-2.02 ppm | Proton Nuclear Magnetic Resonance |

| Pyrimidine H | 7.9-8.1 ppm | Proton Nuclear Magnetic Resonance |

| Amino NH₂ | 6.7-7.2 ppm | Proton Nuclear Magnetic Resonance |

| NH Stretching | 3300-3500 cm⁻¹ | Infrared Spectroscopy |

| Aromatic C=N | 1500-1600 cm⁻¹ | Infrared Spectroscopy |

Properties

IUPAC Name |

5-chloro-6-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWABFOYIRULEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as mitochondrial complex I electron transport inhibitors, which are crucial for cellular respiration and energy production. The interaction between this compound and these enzymes involves binding to the active site, thereby inhibiting their activity and affecting the overall biochemical pathways within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitochondrial electron transport chain, leading to alterations in ATP production and cellular energy metabolism. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation depending on the context. This binding can result in conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored in dark places and under inert atmospheres at low temperatures. Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it continues to influence cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular respiration and energy production. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to mitochondrial function and energy metabolism. The compound interacts with enzymes and cofactors involved in the electron transport chain, affecting metabolic flux and the levels of various metabolites. These interactions can lead to changes in cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as mitochondria, where it can interact with target enzymes and proteins. Targeting signals and post-translational modifications play a role in directing the compound to these specific locations, thereby influencing its overall activity and efficacy.

Biological Activity

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine core substituted with a chloro group at position 5 and a pyrrolidine moiety at position 6. This structural configuration is critical for its biological activity, influencing both its pharmacokinetic properties and its interactions with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various cancer cell lines. The following table summarizes some key findings regarding the antiproliferative activity of related compounds:

| Compound | Cell Line | GI50 (nM) | Remarks |

|---|---|---|---|

| 3a | A549 | 35 | Potent against lung cancer cells |

| 3b | MCF7 | 31 | Effective against breast cancer |

| 4a | HeLa | 42 | Moderate activity against cervical cancer |

| 4b | PC3 | 48 | Lower potency compared to others |

These findings indicate that structural modifications can significantly affect the potency of these compounds, with specific substitutions enhancing or diminishing their antiproliferative effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies suggest that related pyrimidine derivatives may inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play a crucial role in cellular signaling and are implicated in various diseases, including cancer .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. Pyrrolidine derivatives have been shown to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. A comparative study reported minimum inhibitory concentration (MIC) values for several derivatives:

| Compound | Target Bacteria | MIC (μg/mL) | Remarks |

|---|---|---|---|

| PA-1 | Staphylococcus aureus | 0.0039 | Highly effective |

| PA-2 | Escherichia coli | 0.025 | Moderate effectiveness |

These results indicate that compounds with similar structures to this compound may possess potent antibacterial properties, making them potential candidates for further development as antimicrobial agents .

Case Studies

Case Study: Antiproliferative Effects on Cancer Cells

A study published in early 2023 explored the antiproliferative effects of a series of pyrimidine derivatives, including those related to this compound. The researchers found that specific substitutions enhanced the compounds' ability to inhibit cancer cell growth, particularly in lung and breast cancer models. The study concluded that these derivatives could serve as lead compounds for developing new anticancer therapies .

Case Study: Antimicrobial Evaluation

In another investigation focusing on the antimicrobial properties of pyrrolidine derivatives, researchers evaluated their effectiveness against various bacterial strains. The findings indicated that certain modifications led to improved antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antibiotics based on this scaffold .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 5-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine as an anticancer agent. It has been synthesized as part of a series of compounds aimed at inhibiting the epidermal growth factor receptor (EGFR) and BRAF V600E pathways, which are crucial in various cancers.

In a study published in Molecules, compounds derived from this structure demonstrated significant antiproliferative activity against several cancer cell lines, including Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung) cells. The median inhibitory concentration (IC50) values for these compounds ranged from 29 nM to 78 nM, indicating potent activity against cancer cell proliferation .

Table 1: Antiproliferative Activity of Derivatives

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| 3a | Panc-1 | 35 |

| 3b | MCF-7 | 31 |

| 3c | HT-29 | 42 |

| 3d | A-549 | 38 |

1.2 EGFR and BRAF Inhibition

The compound has shown promise as an EGFR inhibitor, with IC50 values reported between 68 nM and 89 nM for various derivatives. Notably, one derivative with a pyrrolidinyl substituent exhibited an IC50 value of 74 nM, making it more potent than the reference drug erlotinib . Additionally, the compound's activity against BRAF V600E was also significant, with IC50 values ranging from 35 nM to 67 nM, demonstrating its potential as a dual inhibitor .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The structure–activity relationship studies indicate that variations in the substituents on the pyrimidine ring significantly affect the biological activity of the compounds.

2.1 Synthetic Pathways

Various synthetic routes have been explored to produce this compound efficiently. One notable method employs a one-pot three-component condensation reaction involving p-chlorobenzaldehyde and malononitrile under environmentally friendly conditions . The resulting derivatives can then be evaluated for their pharmacological properties.

2.2 Structure–Activity Insights

The presence of electron-donating groups on the pyrimidine scaffold enhances the antiproliferative activity. For instance, compounds with p-pyrrolidinyl substitutions showed improved binding affinity to target proteins compared to their unsubstituted counterparts .

Other Biological Activities

Beyond anticancer applications, there is emerging evidence suggesting that derivatives of this compound may possess anti-inflammatory properties. Research indicates that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

Conclusion and Future Directions

This compound represents a versatile scaffold in medicinal chemistry with promising applications in cancer therapy and potentially in treating inflammatory conditions. Ongoing research is essential to further elucidate its mechanisms of action, optimize its pharmacological profiles, and explore its efficacy in clinical settings.

Future studies should focus on:

- In vivo evaluations to assess therapeutic efficacy and safety.

- Optimization of synthetic routes for better yield and scalability.

- Exploration of combination therapies with existing anticancer drugs to enhance treatment outcomes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 5 undergoes nucleophilic substitution under acidic or basic conditions. Key findings include:

Reaction with Amines

-

Conditions : Reactions with primary/secondary amines (e.g., aniline derivatives) in ethanol/water mixtures at 50–145°C, using HCl or DIPEA as a catalyst .

-

Outcome : Substitution of chlorine with amine groups to form 5-amino derivatives. Regioselectivity depends on the steric/electronic effects of substituents.

-

Example :

Yields range from 75–94% for electron-rich anilines (e.g., 4-ethoxy aniline) .

Table 1: Amination Efficiency with Selected Anilines

| Aniline Substituent | pKa | Conversion (1 h) | Isolated Yield |

|---|---|---|---|

| 4-OEt | 5.19 | 78% | 94% |

| 4-F | 4.65 | 77% | 92% |

| 3-Cl | 3.34 | 80% | 81% |

| 4-NO₂ | 1.02 | 15% | 88% |

Hydrolysis and Solvolysis

The chlorine atom is susceptible to hydrolysis in protic solvents:

-

Hydrolysis :

Competing with amination, hydrolysis becomes significant at high HCl concentrations (>0.5 equiv) .

Palladium-Catalyzed Cross-Coupling

The chlorine atom participates in Suzuki-Miyaura couplings under Pd catalysis:

Functionalization of the Pyrrolidine Group

The pyrrolidine substituent at position 6 can be modified:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.

-

Oxidation : Treatment with m-CPBA yields pyrrolidine N-oxide, altering electronic properties.

Stability and Side Reactions

-

Thermal Stability : Degrades above 200°C, forming pyrimidine ring-opened products.

-

Side Products : Competing solvolysis (e.g., ethoxy derivative formation in EtOH) occurs if NAS is slow .

Comparative Reactivity

Reactivity trends for similar pyrimidines:

The electron-donating pyrrolidine group deactivates the ring, reducing NAS rates compared to unsubstituted chloropyrimidines .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine, a comparative analysis with structurally analogous pyrimidine derivatives is provided below.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position Sensitivity: The position of the amino group (4 vs. 5) significantly impacts biological activity. For example, this compound is a kinase inhibitor precursor , whereas its isomer 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine has uncharacterized bioactivity .

Halogen Effects :

- Chlorine at position 5 (as in the target compound) enhances electrophilicity for cross-coupling reactions , while iodine in 6-chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine enables applications in radiopharmaceuticals . Fluorinated analogs (e.g., C.2.6–C.2.8 in ) exhibit distinct mechanisms as nucleic acid synthesis inhibitors .

Heterocyclic Substituents :

- Pyrrolidine (6-membered ring) vs. piperidine (7-membered ring) alters steric and electronic profiles. Piperidine-containing derivatives show reduced antifungal activity compared to pyrrolidine analogs .

Biological Activity :

- The difluoromethyl group in T33 enhances fungicidal potency (EC₅₀ = 0.60 mg/L) compared to commercial tebuconazole (1.65 mg/L) , suggesting that electron-withdrawing groups at position 6 improve efficacy against plant pathogens.

Synthetic Utility: Electrochemical cross-coupling of 4-amino-6-chloropyrimidines with aryl halides is a key method for generating 4-amino-6-arylpyrimidines , whereas halogenated derivatives (e.g., 4,6-dichloro-5-methoxypyrimidine) are optimized for nucleophilic aromatic substitution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine primarily involves nucleophilic substitution reactions on pyrimidine derivatives.

Nucleophilic Substitution of 2-Chloropyrimidine : A common preparative method involves reacting 2-chloropyrimidine derivatives with pyrrolidine. This reaction typically requires a base to facilitate nucleophilic substitution, with potassium carbonate (K2CO3) or sodium hydride (NaH) being effective bases. The reaction is conducted at elevated temperatures ranging from 80°C to 120°C for several hours to achieve complete conversion.

Acid-Promoted Amination : Another efficient preparation route uses acidic conditions to promote amination of chloropyrimidine substrates. Hydrochloric acid (HCl) is often employed to activate the pyrimidine ring toward nucleophilic attack by pyrrolidine or related amines. This method benefits from mild conditions and water as a solvent, enhancing safety and cost-effectiveness.

Purification and Crystallization Processes

Purification of this compound is critical for obtaining high-purity material suitable for pharmaceutical or research applications.

Hydrochloric Acid Treatment and Base Neutralization : A patented process describes treating the crude compound with dilute aqueous hydrochloric acid at 25-30°C, followed by filtration and washing with water. The acidic solution is then neutralized with triethylamine to precipitate the pure compound. This method yields material with purity greater than 99.9% as confirmed by HPLC.

Crystalline Polymorph Formation : Controlled cooling steps between -70°C and 30°C during purification influence the formation of distinct crystalline polymorphs of the compound hydrochloride salt. These polymorphs exhibit characteristic powder X-ray diffraction (PXRD) patterns, which are used to confirm the identity and purity of the final product.

Solvent Effects and Reaction Medium Optimization

The choice of solvent significantly affects the reaction rate, yield, and selectivity in the preparation of this compound.

Detailed Reaction Findings and Data Analysis

A study on the amination of fused pyrimidines under acidic aqueous conditions provides valuable kinetic and mechanistic insights relevant to this compound:

Acid Concentration Impact : Using 0.1 equivalents of HCl balances reaction rate and minimizes formation of solvolysis side-products. Increasing acid beyond this amount increases side reactions due to protonation of nucleophiles.

| Entry | HCl (equiv) | Conversion at 0.33 h (%) | Product Mole % after 6 h | Side-Product Mole % after 6 h |

|---|---|---|---|---|

| 1 | 0.1 | 19 | >98 | <1 |

| 2 | 0.2 | 28 | >98 | <1 |

| 3 | 0.5 | 48 | 98 | 1 |

| 4 | 0.8 | 59 | 98 | 1 |

| 5 | 1.0 | 54 | 98 | 1 |

The data indicate that moderate acid loading optimizes conversion while suppressing side-products.

- Mechanistic Insight : The reaction likely proceeds via transient protonation or hydrogen bonding of the pyrimidine ring, lowering the activation barrier for nucleophilic substitution at the 4-position. The nucleophile (pyrrolidine or aniline analogs) exists in equilibrium between protonated and neutral forms, influencing reaction efficiency.

Industrial Scale Considerations

Continuous Flow Reactors : Industrial synthesis may employ continuous flow technology to enhance reaction control, improve yield, and facilitate scale-up. This approach allows precise temperature and reagent dosing control, reducing by-products and improving safety.

Solvent Recycling and Sustainability : Selection of solvents that can be recycled, such as water and certain alcohols, contributes to greener production processes. Acid-catalyzed amination in water reduces environmental impact and lowers production costs.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using a pyrimidine precursor (e.g., 5,6-dichloropyrimidin-4-amine) and pyrrolidine under controlled conditions. Optimization involves adjusting temperature (90–150°C), solvent polarity (DMF or DME:H2O mixtures), and catalysts (e.g., Pd(PPh3)4 for cross-coupling reactions). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation .

- Key Considerations : Excess pyrrolidine (1.5–2.0 eq.) improves substitution efficiency, while inert atmospheres (N2/Ar) prevent oxidation of sensitive intermediates .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Combine spectroscopic (NMR, IR) and crystallographic techniques. Single-crystal X-ray diffraction (SC-XRD) confirms bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding), with data refinement using software like SHELXL .

- Data Validation : Compare experimental NMR shifts (¹H/¹³C) with computational predictions (DFT/B3LYP) to validate substituent positions and electronic effects .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodology : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and activation energies for potential reactions (e.g., Suzuki coupling). ICReDD’s reaction path search methods integrate computed mechanistic insights with experimental validation to prioritize high-yield pathways .

- Case Study : Simulate substituent effects on electrophilicity at the C5-Cl position to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodology : Conduct systematic structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing pyrrolidine with piperidine) and testing in standardized assays (e.g., kinase inhibition). Compare results using meta-analysis tools to identify confounding variables (e.g., assay conditions, cell lines) .

- Example : Discrepancies in IC50 values may arise from differences in solvent polarity (DMSO vs. aqueous buffers), which alter compound solubility and bioavailability .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via UPLC-MS and identify degradation products (e.g., hydrolysis of the pyrrolidine ring or dechlorination). Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .

- Optimization : Stabilize the compound using lyophilization or encapsulation in cyclodextrins to mitigate hygroscopicity and oxidation .

Data-Driven Research Questions

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodology : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) or centrifugal partition chromatography (CPC) for high-purity isolation (>98%). Validate purity via chiral columns if enantiomeric byproducts are suspected .

- Challenges : Residual palladium from cross-coupling reactions requires chelating agents (e.g., SiliaBond® Thiol) for removal .

Q. How can machine learning improve the prediction of this compound’s physicochemical properties?

- Methodology : Train models on datasets (e.g., PubChem, ChEMBL) using descriptors like logP, molecular weight, and topological polar surface area (TPSA). Platforms like RDKit or MOE integrate these models to forecast solubility, permeability, and bioavailability .

- Validation : Cross-check predictions with experimental data from high-throughput solubility assays (e.g., nephelometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.